molecular formula C13H10N2OS2 B2565612 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 339018-88-1

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Cat. No.: B2565612
CAS No.: 339018-88-1
M. Wt: 274.36
InChI Key: RAGBNTYTCJRHHG-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a methylsulfanyl group at position 2 and a phenoxy group at position 4.

Biochemical Analysis

Biochemical Properties

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and differentiation. Additionally, this compound may bind to receptor proteins, modulating their activity and leading to downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for regulating cell division, survival, and differentiation . By modulating these pathways, the compound can impact gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to alterations in cell proliferation and survival, making the compound a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, the compound can interact with DNA or RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation or induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and primarily affect target pathways. At higher doses, it can induce toxic effects, such as liver damage or hematological abnormalities . Threshold effects are also observed, where a certain dosage is required to achieve a therapeutic effect without causing adverse reactions.

Preparation Methods

The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically involves heating the starting materials in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to form the desired pyridopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:

These compounds share a similar pyridopyrimidine scaffold but differ in their substituents and specific biological activities. The unique combination of the methylsulfanyl and phenoxy groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(15-13)16-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBNTYTCJRHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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